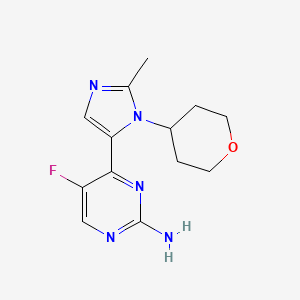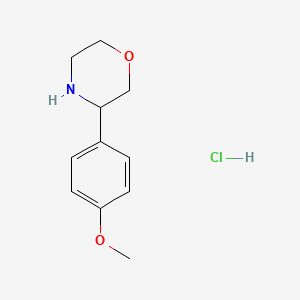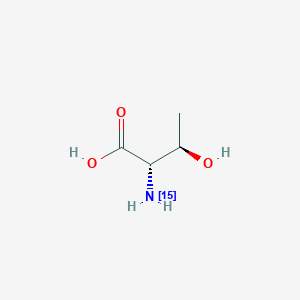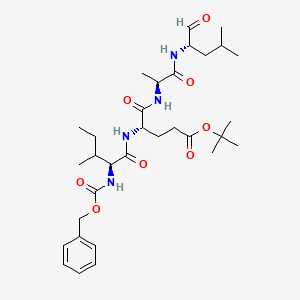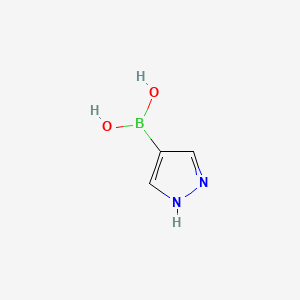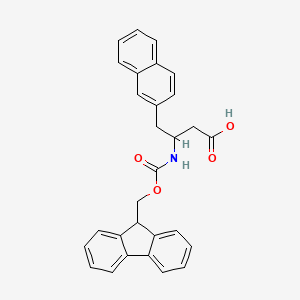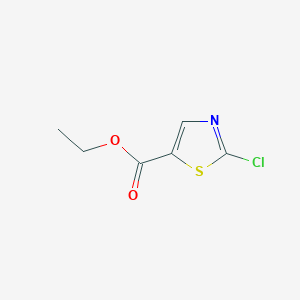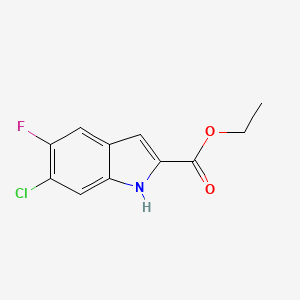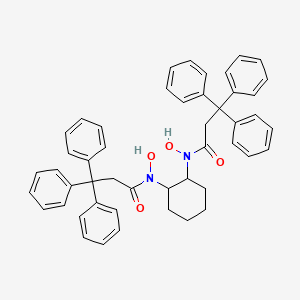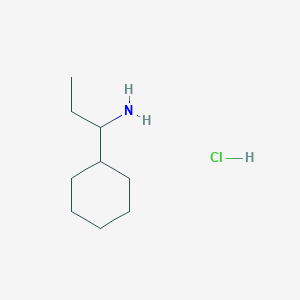![molecular formula C25H15B B1632183 1-bromo-9,9'-Spirobi[9H-fluorene] CAS No. 1450933-18-2](/img/structure/B1632183.png)
1-bromo-9,9'-Spirobi[9H-fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-9,9’-Spirobi[9H-fluorene] is an organic compound with the molecular formula C25H15Br. It is a derivative of spirobifluorene, characterized by the presence of a bromine atom at the 1-position of the spirobifluorene structure. This compound is notable for its rigid, planar structure and high fluorescence quantum yield, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that spirobifluorene-based compounds are often used in the synthesis of conjugated microporous polymers .
Mode of Action
It’s known that spirobifluorene-based compounds can interact with their targets to form complex structures, such as conjugated microporous polymers .
Pharmacokinetics
It’s known that the compound has a molecular weight of 3953 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that spirobifluorene-based compounds can be used as hole transporting materials in the fabrication of perovskite solar cells .
Action Environment
The action, efficacy, and stability of 1-Bromo-9,9’-Spirobi[9H-Fluorene] can be influenced by various environmental factors. For instance, it’s known that the compound has good thermal stability , which suggests that it can maintain its structure and function under varying temperature conditions.
Biochemical Analysis
Biochemical Properties
It is known that spirobifluorenes, a class of compounds to which 1-bromo-9,9’-Spirobi[9H-fluorene] belongs, have robust structures and two perpendicularly arranged π systems . These properties make them useful in organic electronics .
Molecular Mechanism
It is known that spirobifluorenes can be used in the synthesis of conjugated microporous polymers, which can potentially be used as a gas absorbent
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-9,9’-Spirobi[9H-fluorene] can be synthesized through a bromination reaction of 9,9’-spirobifluorene. The typical synthetic route involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of 1-bromo-9,9’-Spirobi[9H-fluorene] follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-bromo-9,9’-Spirobi[9H-fluorene] primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in:
Nucleophilic substitution reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Cross-coupling reactions: It can undergo Suzuki, Stille, or Heck coupling reactions to form carbon-carbon bonds with different aryl or vinyl groups
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Cross-coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) are commonly used along with bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an amino-spirobifluorene derivative, while a Suzuki coupling reaction with phenylboronic acid would produce a phenyl-spirobifluorene derivative .
Scientific Research Applications
1-bromo-9,9’-Spirobi[9H-fluorene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are explored for use in bioimaging and as fluorescent probes due to their high fluorescence quantum yield.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Comparison with Similar Compounds
Similar Compounds
4-bromo-9,9’-Spirobi[9H-fluorene]: Similar structure but with the bromine atom at the 4-position, leading to different reactivity and applications.
9,9’-Spirobifluorene: The parent compound without the bromine atom, used as a precursor in the synthesis of various derivatives
Uniqueness
1-bromo-9,9’-Spirobi[9H-fluorene] is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. Its high fluorescence quantum yield and stability make it particularly valuable in optoelectronic applications .
Properties
IUPAC Name |
1-bromo-9,9'-spirobi[fluorene] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15Br/c26-23-15-7-11-19-18-10-3-6-14-22(18)25(24(19)23)20-12-4-1-8-16(20)17-9-2-5-13-21(17)25/h1-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTISECWDPWDTAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
